molecular formula C18H18N2O3S B3824097 Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate

Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B3824097
M. Wt: 342.4 g/mol
InChI Key: MPWVFTYGLDYHJM-UHFFFAOYSA-N
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Description

Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring substituted with a benzothiazole moiety and a prop-2-enyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the cyclohexene ring followed by the introduction of the benzothiazole and prop-2-enyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in achieving consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Prottremin: A compound with a similar cyclohexene structure but different substituents.

    Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.

Uniqueness

Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-11-23-17(22)13-8-4-3-7-12(13)16(21)20-18-19-14-9-5-6-10-15(14)24-18/h2-6,9-10,12-13H,1,7-8,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVFTYGLDYHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CC=CCC1C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate
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Prop-2-enyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate
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